2-Azidopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-azidopyridine derivatives often involves strategies that incorporate the azido group into the pyridine ring. For instance, the preparation and structural characterization of complexes with 2-azidopyridine ligands showcase the compound's versatility in coordination chemistry. These methods demonstrate the compound's utility in generating complex structures with significant potential in materials science and catalysis (Goher & Mak, 1984).
Molecular Structure Analysis
The molecular structure of 2-azidopyridine derivatives has been elucidated through various techniques, including X-ray crystallography. These studies reveal the geometry and electronic structure of the azidopyridine compounds, providing insight into their reactivity and interactions with other molecules. The detailed structural analysis of azidopyridine complexes underscores the importance of the azido group in defining the compound's properties and reactivity (Fallahpour, 1999).
Chemical Reactions and Properties
2-Azidopyridine participates in a variety of chemical reactions, exploiting the reactive azido group. These reactions include click chemistry, where azidopyridines serve as precursors for the synthesis of complex heterocyclic compounds. The versatility of 2-azidopyridine in chemical synthesis is highlighted by its involvement in the formation of metal complexes and its role in facilitating click reactions for the development of new materials and pharmaceuticals (Mautner et al., 2015).
Physical Properties Analysis
The physical properties of 2-azidopyridine and its derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various chemical processes. The structural and thermal characterization of halogenated azidopyridines provides essential data on their stability and safety, which is vital for their use in synthetic chemistry and materials science (Mandler et al., 2021).
Chemical Properties Analysis
The chemical properties of 2-azidopyridine, including its reactivity patterns, interaction with nucleophiles and electrophiles, and participation in catalytic cycles, are foundational to its applications in organic synthesis and material science. The reactivity of azidopyridines towards transition metals and their role in the formation of coordination complexes with diverse geometries and properties underscores their utility in designing new catalysts and functional materials (Mautner et al., 2015).
Scientific Research Applications
1. Synthesis and Characterization in Medicinal Chemistry
2-Azidopyridine and its derivatives are significant in medicinal chemistry due to their role in Click reactions, serving as bifunctional azides. These compounds are intermediates in the preparation of medicines and biochemical tools. The synthesis and characterization of azidopyridines with halogen substituents have been explored, demonstrating their utility in various Click reactions and further diversification (Mandler et al., 2021).
2. Metal Complexes Formation
Azidopyridines have been used to synthesize metal(II) pseudohalide complexes. These complexes exhibit unique structural characteristics and can display different magnetic properties, as demonstrated in studies involving nickel, cobalt, and manganese complexes with 4-azidopyridine (Mautner et al., 2015).
3. Infrared and NMR Spectroscopy Probes
2-Azidopyridine derivatives, like 2'-azido-2'-deoxyuridine, have been investigated as potential infrared and NMR spectroscopic probes. Their sensitivity to environmental changes makes them valuable for studying the sugar phosphate backbone region of nucleic acids (Gai et al., 2010).
4. Safe Synthesis and Utilization
The synthesis and utilization of 2-Azidopyridine and related derivatives can be achieved safely using continuous flow diazotization. This method reduces the risk associated with the explosive properties of aril azides, particularly important for N-heterocyclic azides (Éles et al., 2023).
5. Photophysical Studies
2-Azidopyridines have been studied for their electronic absorption spectra in various solvents. These studies provide insights into the interaction of azidopyridines with different solvent environments, enhancing our understanding of their photophysical properties (Abu-eittah & Khedr, 2009).
6. Photoaffinity Labeling
3-Azidopyridine and similar azide analogs have been used in photoaffinity labeling studies. These compounds can be activated by light to covalently bind to target molecules, making them useful in identifying receptor proteins and studying enzyme interactions (Hixson & Hixson, 1973).
7. Luminescence Properties
The study of zinc(II) complexes with 4-azidopyridine has shed light on the luminescence properties of these compounds. These complexes demonstrate enhanced luminescence emissions, providing potential applications in the field of photophysics (Mautner et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-azidopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABUJYZLNKYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449938 | |
Record name | 2-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopyridine | |
CAS RN |
39910-65-1 | |
Record name | 2-azidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-azidopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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